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Compound of Interest

Compound Name: Sitravatinib Malate

Cat. No.: B3325933

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with the
combination of sitravatinib malate and programmed cell death protein 1 (PD-1) inhibitors.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of sitravatinib and the scientific rationale for its
combination with a PD-1 inhibitor?

Sitravatinib is an orally bioavailable, multi-kinase inhibitor that targets several receptor tyrosine
kinases (RTKSs) including TAM family receptors (TYRO3, Axl, Mer), vascular endothelial growth
factor receptors (VEGFRS), platelet-derived growth factor receptors (PDGFRs), c-Kit, and c-
Met.[1][2][3] The rationale for combining sitravatinib with a PD-1 inhibitor is to overcome
resistance to immune checkpoint blockade.[4][5] Sitravatinib helps to create a more favorable
tumor microenvironment for anti-tumor immunity by:

e Reducing Immunosuppressive Cells: It decreases the number of myeloid-derived suppressor
cells (MDSCs) and tumor-associated macrophages (TAMs), particularly the M2-like
phenotype, which are known to suppress T-cell activity.[6]

e Promoting a Pro-inflammatory State: By inhibiting its targets, sitravatinib can lead to an
increase in the ratio of M1 to M2-like macrophages and an increase in CD4+ T-cells within
the tumor.[7]
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o Enhancing Antigen Presentation: Inhibition of c-MET may restore antigen-presenting cell
function.

This modulation of the tumor microenvironment is thought to sensitize tumors to the effects of
PD-1 inhibitors, which work by blocking the interaction between PD-1 on T-cells and its ligand
PD-L1 on tumor cells, thereby restoring the T-cells' ability to recognize and kill cancer cells.

Q2: What are the most common adverse events observed in clinical trials with the sitravatinib
and PD-1 inhibitor combination?

The most frequently reported treatment-related adverse events in clinical trials of sitravatinib in
combination with a PD-1 inhibitor (nivolumab) are diarrhea, fatigue, and hypertension.[6][8][9]
In a phase 2 study, 66% of patients experienced grade 3/4 treatment-related adverse events,
with hypertension (22%) and diarrhea (16%) being the most common.[7] Dose reductions of
sitravatinib were required in 60% of patients, and 21% discontinued treatment due to adverse
events.[7]

Q3: Has the combination of sitravatinib and a PD-1 inhibitor been successful in clinical trials?

The clinical trial results for the sitravatinib and PD-1 inhibitor combination have been mixed.
While some early phase trials showed promising activity, the phase 3 SAPPHIRE trial, which
evaluated sitravatinib plus nivolumab versus docetaxel in patients with advanced non-small cell
lung cancer (NSCLC) who had progressed on prior therapy, did not meet its primary endpoint
of improving overall survival.[5][10][11][12] However, it's important to note that responses have
been observed in certain patient populations, and research is ongoing to identify biomarkers
that may predict which patients are most likely to benefit from this combination.[13]

Q4: What are some potential mechanisms of resistance to the sitravatinib and PD-1 inhibitor
combination?

While sitravatinib is designed to overcome resistance to PD-1 inhibitors, resistance to the
combination therapy itself can still occur. Potential mechanisms include:

» Upregulation of Alternative Survival Pathways: Cancer cells may activate other signaling
pathways to compensate for the inhibition of sitravatinib's targets.
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 Alterations in the Tumor Microenvironment: Changes in the composition of immune cells or
the expression of other checkpoint molecules could contribute to resistance.

e Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as
ABCG2, can increase the efflux of sitravatinib from cancer cells, reducing its intracellular
concentration and efficacy.[14] Sitravatinib itself has been shown to inhibit the function of
ABCGZ2, which may help to overcome this resistance mechanism in some cases.

Troubleshooting Guides
In Vitro Experiments

Issue 1: Determining the optimal concentration of sitravatinib for in vitro assays.

o Recommendation: The effective concentration of sitravatinib can vary significantly between
cell lines. It is recommended to perform a dose-response curve to determine the IC50 for
your specific cell line.

o Starting Concentrations: Based on published data, a broad range of concentrations can be
tested, from 0.001 uM to 10 puM for cell viability assays.[1] For colony formation assays,
concentrations ranging from 0.01 nM to 10 puM have been used.[1]

¢ Non-Toxic Concentration: In some studies, a concentration of 3 UM was found to be non-
toxic and was used for further experiments to assess the reversal of multidrug resistance.[9]

» Solubility: Sitravatinib is typically dissolved in DMSO for in vitro use.[8]

Issue 2: Observing high levels of cell death in control wells when combining sitravatinib with an
anti-PD-1 antibody in co-culture assays.

o Possible Cause: The anti-PD-1 antibody preparation may contain preservatives or other
components that are toxic to the cells.

e Troubleshooting Steps:

o Run a control with the anti-PD-1 antibody alone to assess its toxicity.
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o If the antibody is toxic, consider dialyzing it against a biocompatible buffer to remove any
harmful additives.

o Ensure that the isotype control antibody is from the same manufacturer and has the same
formulation.

Issue 3: Difficulty in interpreting results from immune cell profiling by flow cytometry.

o Possible Cause: Tyrosine kinase inhibitors like sitravatinib can potentially interfere with flow
cytometry readouts.

e Troubleshooting Steps:

o Titrate Antibodies: Always titrate your antibodies to determine the optimal concentration for
staining.

o Use Appropriate Controls: Include unstained cells, single-color controls for compensation,
and fluorescence minus one (FMO) controls to help with gating.

o Check for Cell Viability: Use a viability dye to exclude dead cells from your analysis, as
they can non-specifically bind antibodies.

o Consider Off-Target Effects: Be aware that sitravatinib could potentially alter the
expression of some cell surface markers. It may be useful to have a positive and negative
control cell line for your markers of interest.

In Vivo Experiments

Issue 1: Determining the appropriate dosage and administration schedule for sitravatinib and
anti-PD-1 antibodies in mouse models.

e Recommendation: Dosing can vary depending on the mouse strain and tumor model.

o Example Dosing Regimen: A commonly used dosage for sitravatinib in mice is 20 mg/kg
administered daily via oral gavage.[3] For anti-PD-1 antibodies, a typical dose is 10 mg/kg
administered intraperitoneally (i.p.) every 3 days.[3]
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e Pharmacokinetics: It is advisable to perform a pharmacokinetic study in your specific mouse
model to determine the optimal dosing schedule to maintain therapeutic drug levels.[3]

Issue 2: High toxicity and weight loss in mice treated with the combination therapy.

o Possible Cause: The combination of sitravatinib and an anti-PD-1 antibody can lead to
increased toxicity compared to either agent alone.

e Troubleshooting Steps:

[¢]

Dose Reduction: Consider reducing the dose of sitravatinib or the anti-PD-1 antibody.

o Staggered Dosing: Instead of administering both drugs on the same day, you could try a
staggered schedule.

o Supportive Care: Provide supportive care to the mice, such as supplemental nutrition and
hydration.

o Monitor Closely: Monitor the mice daily for signs of toxicity, including weight loss, changes
in behavior, and ruffled fur.

Data Summary

Table 1: In Vitro Activity of Sitravatinib

Concentration

Parameter Cell Lines Result Reference
Range
Cell Viability KLN205, EO771,
0.001 - 10 uM ~1 uM [1]
(1C50) CT1B-A5
Colony Dose-dependent
) KLN205, E0771 0.01 nM-10 uM ) [1]
Formation reduction
) ) Axl, MER,
Biochemical L
VEGFRs, KIT, 0.5-29 nM Potent inhibition [1]
IC50 .
etc.
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Table 2: Common Treatment-Related Adverse Events (TRAESs) with Sitravatinib + Nivolumab

Adverse Event Any Grade (%) Grade 3/4 (%)
Diarrhea 50.8 104

Fatigue 43.0 7.3
Hypertension 40.4 20.7

Nausea 30.1

Data from a first-in-human
phase 1/1b study of
sitravatinib.[8][9]

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.

Drug Treatment: Prepare serial dilutions of sitravatinib in culture medium. Remove the old
medium from the wells and add the medium containing different concentrations of
sitravatinib. Include a DMSO vehicle control.

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5%
CO2.

Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and
incubate according to the manufacturer's instructions.

Readout: Measure the absorbance or fluorescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value.

Protocol 2: In Vivo Mouse Tumor Model
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o Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 1076 cells in Matrigel) into
the flank of immunocompetent mice (e.g., C57BL/6).

e Tumor Growth Monitoring: Measure tumor volume 2-3 times per week using calipers
(Volume = 0.5 x length x width”"2).

e Treatment Initiation: When tumors reach a certain size (e.g., 100-150 mm”3), randomize the
mice into treatment groups (e.g., vehicle control, sitravatinib alone, anti-PD-1 alone,
combination).

o Drug Administration: Administer sitravatinib (e.g., 20 mg/kg, daily, p.o.) and the anti-PD-1
antibody (e.g., 10 mg/kg, every 3 days, i.p.).

o Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for
further analysis, such as immunohistochemistry (IHC) for immune cell markers or flow
cytometry to quantify immune cell populations.
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Caption: Sitravatinib inhibits multiple receptor tyrosine kinases.
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Caption: Workflow for an in vivo mouse tumor model experiment.
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Caption: Decision tree for troubleshooting flow cytometry issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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